2-(4-Nitrophenyl)-2-oxoethyl 4-(phenylcarbonyl)benzoate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate is an organic compound that features both nitrophenyl and benzoylbenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 2-(4-aminophenyl)-2-oxoethyl 4-benzoylbenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical properties and stability.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-benzoylbenzoate: Similar structure but lacks the nitrophenyl group.
2-bromoethyl 4-nitrobenzoate: Contains a bromo group instead of the benzoylbenzoate moiety.
Properties
Molecular Formula |
C22H15NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-benzoylbenzoate |
InChI |
InChI=1S/C22H15NO6/c24-20(15-10-12-19(13-11-15)23(27)28)14-29-22(26)18-8-6-17(7-9-18)21(25)16-4-2-1-3-5-16/h1-13H,14H2 |
InChI Key |
OTOOJEBQQBRGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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